molecular formula C15H10N2O2 B067152 2-(1,8-Naphthyridin-2-yl)benzoic acid CAS No. 178617-49-7

2-(1,8-Naphthyridin-2-yl)benzoic acid

Cat. No.: B067152
CAS No.: 178617-49-7
M. Wt: 250.25 g/mol
InChI Key: GESFCCAHDCEFFP-UHFFFAOYSA-N
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Description

2-(1,8-Naphthyridin-2-yl)benzoic acid is a heterocyclic compound that features a naphthyridine ring fused to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,8-Naphthyridin-2-yl)benzoic acid typically involves multicomponent reactions (MCRs) and metal-catalyzed processes. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under air atmosphere . Another approach involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper triflate (Cu(OTf)2) and diethylamine (Et2NH) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and greener reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,8-Naphthyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydro-naphthyridines, and various substituted naphthyridine compounds .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Shares the naphthyridine core but lacks the benzoic acid moiety.

    Quinoline: Similar structure but with a nitrogen atom at a different position in the ring.

    Isoquinoline: Another structural isomer with different nitrogen positioning.

Uniqueness

2-(1,8-Naphthyridin-2-yl)benzoic acid is unique due to its combination of the naphthyridine and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1,8-naphthyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFCCAHDCEFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375556
Record name 2-(1,8-naphthyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178617-49-7
Record name 2-(1,8-naphthyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,8-Naphthyridin-2-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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